molecular formula C7H5ClN2 B1280434 6-Chloro-1H-pyrrolo[2,3-B]pyridine CAS No. 55052-27-2

6-Chloro-1H-pyrrolo[2,3-B]pyridine

Cat. No.: B1280434
CAS No.: 55052-27-2
M. Wt: 152.58 g/mol
InChI Key: DSCOSIUAQUDGJM-UHFFFAOYSA-N
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Description

6-Chloro-1H-pyrrolo[2,3-B]pyridine is a heterocyclic compound that contains both nitrogen and chlorine atoms within its structure. It is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound has a molecular formula of C7H5ClN2 and a molecular weight of 152.58 g/mol .

Biochemical Analysis

Biochemical Properties

6-Chloro-1H-pyrrolo[2,3-B]pyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, including kinases and oxidoreductases. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. For instance, it has been shown to inhibit certain kinases by forming hydrogen bonds with the backbone carbonyl of specific amino acids in the enzyme’s active site .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the type of cell and the specific cellular pathways involved. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, leading to changes in gene expression and cellular responses . Additionally, it has been observed to affect cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to either inhibition or activation of their activity. For example, it has been shown to inhibit the activity of certain kinases by forming hydrogen bonds with key amino acids in the enzyme’s active site . This binding interaction can result in conformational changes in the enzyme, ultimately affecting its catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to gradual degradation of the compound. In in vitro and in vivo studies, long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in cell signaling and metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are often dose-dependent and can be mitigated by adjusting the dosage to an optimal level that balances efficacy and safety.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to influence the activity of key metabolic enzymes, such as cytochrome P450 oxidases, which play a crucial role in the metabolism of xenobiotics and endogenous compounds . By modulating the activity of these enzymes, this compound can affect the overall metabolic balance within the cell, leading to changes in metabolite levels and metabolic flux.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by membrane transporters, such as ATP-binding cassette (ABC) transporters . Once inside the cell, this compound can bind to intracellular proteins, which facilitate its distribution to various cellular compartments. The localization and accumulation of the compound within specific tissues and organs are influenced by factors such as tissue-specific expression of transporters and binding proteins.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles. For instance, the compound can be targeted to the mitochondria, where it can interact with mitochondrial enzymes and influence mitochondrial function . Additionally, this compound can localize to the nucleus, where it can interact with transcription factors and other nuclear proteins, affecting gene expression and other nuclear processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-1H-pyrrolo[2,3-B]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloropyridine with a suitable amine, followed by cyclization using a base such as sodium hydride. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom in this compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

Scientific Research Applications

6-Chloro-1H-pyrrolo[2,3-B]pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

    1H-pyrrolo[2,3-B]pyridine: Lacks the chlorine atom, which may affect its biological activity and chemical reactivity.

    6-Bromo-1H-pyrrolo[2,3-B]pyridine: Similar structure but with a bromine atom instead of chlorine, potentially leading to different reactivity and biological properties.

    6-Fluoro-1H-pyrrolo[2,3-B]pyridine: Contains a fluorine atom, which can influence its pharmacokinetic properties

Uniqueness: 6-Chloro-1H-pyrrolo[2,3-B]pyridine is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making the compound a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

6-chloro-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c8-6-2-1-5-3-4-9-7(5)10-6/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSCOSIUAQUDGJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C=CN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20462909
Record name 6-Chloro-7-azaindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55052-27-2
Record name 6-Chloro-7-azaindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloro-1H-pyrrolo[2,3-b]pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 6-Chloro-pyrrolo[2,3-b]pyridine-1-carboxylic acid ethyl ester (400 mg, 1.78 mmol) in MeOH (35 mL) was added 1N NaOH (13 mL). The solution was stirred at RT for 6 h and evaporated the solvent. The residue was neutralized with sat. NaHCO3 and the resulting precipitate was collected by filtration. After washing with water, the solid was dried on the pump for direct use (260 mg, 1.71 mmol, 96%). MS (ES+): m/e=153.1 (M+H); LC: 2.85 min.
Quantity
400 mg
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reactant
Reaction Step One
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Quantity
13 mL
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reactant
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Quantity
35 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of (Intermediate C3) (3.12 mmol) in MeOH (90 mL) was treated with 1 M NaOH (30 mL) at rt for 18 h. The solution was freed of MeOH under reduced pressure and ethyl acetate was added to the aqueous layer. The aqueous layer was extracted with ethyl acetate and the combined organic layers were washed with sat. NaHCO3, and dried over Na2SO4. The mixture was filtered and the solvent was evaporated to give a solid 6-chloro-1H-pyrrolo[2,3-b]pyridine (Intermediate C4).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

The synthesis was performed with reference to the known literature (International Patent Publication WO2008/080015). A solution of methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (0.37 g, 1.8 mmol) in methanol (10 mL) was added with 5 N aqueous sodium hydroxide (2.0 mL), and the mixture was stirred overnight at room temperature. The solvent was evaporated under reduced pressure, the residue was added with water, and the mixture was extracted with ethyl acetate. The resulting organic layer was washed with saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure to obtain 6-chloro-1H-pyrrolo[2,3-b]pyridine (0.26 g, 95%).
Quantity
0.37 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-1H-pyrrolo[2,3-B]pyridine
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6-Chloro-1H-pyrrolo[2,3-B]pyridine
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6-Chloro-1H-pyrrolo[2,3-B]pyridine
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6-Chloro-1H-pyrrolo[2,3-B]pyridine
Reactant of Route 5
6-Chloro-1H-pyrrolo[2,3-B]pyridine
Reactant of Route 6
6-Chloro-1H-pyrrolo[2,3-B]pyridine
Customer
Q & A

Q1: What is the molecular formula and weight of 6-Chloro-1H-pyrrolo[2,3-B]pyridine?

A1: While the provided research [] doesn't explicitly state the formula and weight of the base compound, we can deduce it from its name and structure:

    Q2: Does the research mention any spectroscopic data for this compound?

    A2: Unfortunately, the abstract in [] doesn't provide any spectroscopic data for this compound. To get this information, one would need to consult the full research article or other relevant literature.

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